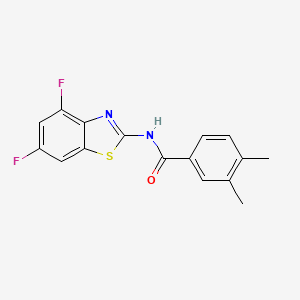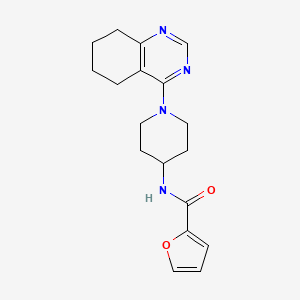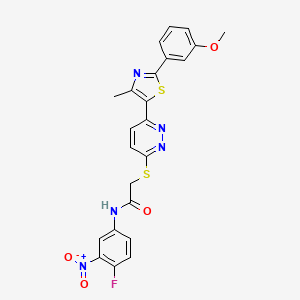![molecular formula C18H20ClNO B2378188 8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol CAS No. 2413878-78-9](/img/structure/B2378188.png)
8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol, also known as CCQ, is a synthetic compound that belongs to the class of quinoline derivatives. CCQ has gained significant attention due to its potential applications in scientific research, particularly in the field of pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of similar compounds, like 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, involves acid-catalyzed cyclocondensation and can yield stable ozonides upon ozonolysis of trifluoroacetyl derivatives (Tolstikov et al., 2014).
- Formation of Ozonides : The creation of ozonides with specific configurations is a notable feature in the synthesis of such compounds, as demonstrated by the ozonolysis of N-trifluoroacetyl derivatives (Tolstikov et al., 2011).
Biological Activity
- Neurotropic Activity : Compounds structurally similar to 8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol have been studied for neurotropic activity, including analgesic effects and impact on locomotor activity (Krainova et al., 2009).
Molecular Recognition and Sensing
- Molecular Recognition : Optically pure derivatives of quinolinol compounds have been used in molecular recognition, utilizing techniques like NMR and fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
- Photostability and Solubility : Tetra(quinolin-8-yloxy)metallophthalocyanines, sharing structural similarities, show notable solubility in polar organic solvents and variable photostability (Cong et al., 2009).
Potential Therapeutic Applications
- Anticancer and Antitumor Agents : Certain quinoline derivatives are being explored for their potential as anticancer and antitumor agents, demonstrating the possibility of similar applications for this compound (Chen et al., 2016).
Chemical Reactivity and Interactions
- Cyclization Reactions : Quinoline compounds can undergo specific cyclization reactions, offering insight into possible chemical pathways for the compound (Uchiyama et al., 1998).
properties
IUPAC Name |
8-chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-12-9-15-13-7-4-8-14(13)17(11-5-2-1-3-6-11)20-18(15)16(21)10-12/h1-2,4,7,9-11,13-14,17,20-21H,3,5-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURPNMJOMOBOAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378106.png)

![2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378110.png)
![2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide](/img/structure/B2378112.png)

![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2378115.png)
![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)

![N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2378119.png)
![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2378123.png)

![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2378126.png)

